molecular formula C9H17NO3 B15300498 N-Acetyl-N-methyl-L-leucine

N-Acetyl-N-methyl-L-leucine

Cat. No.: B15300498
M. Wt: 187.24 g/mol
InChI Key: PMLGUHPWWFBELQ-QMMMGPOBSA-N
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Description

N-Acetyl-N-methyl-L-leucine is a modified amino acid derived from L-leucine, a naturally occurring amino acid. This compound has been studied for its potential applications in various fields, including medicine, chemistry, and biology. Its unique structure, featuring an acetyl group and a methyl group attached to the amino acid backbone, contributes to its distinct properties and biological activities.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from L-leucine. The process typically involves acetylation and methylation reactions to introduce the acetyl and methyl groups, respectively.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, resulting in the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to modify the compound by replacing specific functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, with conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of this compound, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms of the compound, such as alcohols and amines.

  • Substitution Products: Modified derivatives with different functional groups attached to the amino acid backbone.

Scientific Research Applications

  • Medicine: The compound has shown promise in the treatment of neurological disorders, such as vertigo and cerebellar ataxia. It has also been investigated for its neuroprotective properties and its ability to improve cognitive function.

  • Chemistry: In chemical research, N-Acetyl-N-methyl-L-leucine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable reagent in organic synthesis.

  • Biology: The compound has been studied for its effects on cellular processes and its potential as a therapeutic agent. Research has focused on its ability to modulate enzyme activity and influence metabolic pathways.

Mechanism of Action

The mechanism by which N-Acetyl-N-methyl-L-leucine exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, and other proteins within cells, influencing their activity and function.

  • Pathways Involved: this compound can modulate signaling pathways related to neurological function, inflammation, and cellular metabolism. Its effects on these pathways contribute to its therapeutic potential.

Comparison with Similar Compounds

  • N-Acetyl-leucine

  • N-Methyl-leucine

  • Acetylleucine

  • DL-leucine

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(2S)-2-[acetyl(methyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C9H17NO3/c1-6(2)5-8(9(12)13)10(4)7(3)11/h6,8H,5H2,1-4H3,(H,12,13)/t8-/m0/s1

InChI Key

PMLGUHPWWFBELQ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)C(=O)C

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)C

Origin of Product

United States

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